molecular formula C17H16N2O3S2 B2460170 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896354-42-0

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2460170
CAS No.: 896354-42-0
M. Wt: 360.45
InChI Key: OYOPKGZUYCNPBU-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse pharmacological profile . The specific incorporation of 5,6-dimethoxy and methylthio substituents is designed to enhance the molecule's biological activity and selectivity . This compound is strictly for non-human research applications. Recent studies highlight the considerable potential of structurally similar benzothiazole-benzamide hybrids as potent anticancer agents . These derivatives have been investigated as novel small-molecule inhibitors, with one study identifying a specific analog as a potent inhibitor of ROR1, a receptor tyrosine kinase overexpressed in several cancers including non-small cell lung cancer (NSCLC) . The proposed mechanism of action for such compounds involves disrupting key cellular survival pathways, such as the Src/PI3K pathway, while simultaneously reactivating the p38 apoptotic pathway, leading to the suppression of cancer cell proliferation, migration, and invasion . Researchers can utilize this compound as a key intermediate or reference standard in the synthesis and biological evaluation of new therapeutic candidates. Its structure serves as a valuable scaffold for exploring structure-activity relationships (SAR) and for developing novel inhibitors targeting oncology and other disease-related pathways. This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-21-12-8-11-15(9-13(12)22-2)24-17(18-11)19-16(20)10-6-4-5-7-14(10)23-3/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOPKGZUYCNPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC=C3SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide” typically involves the following steps:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 2-(methylthio)benzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), or sulfonating agents (sulfuric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

Medicinal Chemistry

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is investigated for its antimicrobial , anticancer , and anti-inflammatory properties.

  • Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 1.2 µM against HepG2 cells, indicating strong potential for further development as an anticancer agent.
Cell LineIC50 (µM)Mechanism of Action
HepG21.2Induction of apoptosis
A5494.3Cell cycle arrest
SW62044Inhibition of proliferation
SKRB-348Apoptotic pathway activation
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various bacterial strains:
Bacterial StrainMIC (µg/ml)Activity
Staphylococcus aureus2Strong antibacterial effect
Escherichia coli4Moderate antibacterial effect
Pseudomonas aeruginosa8Effective against biofilms

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored, particularly against tyrosinase enzymes involved in melanin synthesis. This could have implications for treating hyperpigmentation disorders.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound can act as a building block for more complex molecules due to its unique structure. Its ability to undergo various chemical modifications makes it valuable in the synthesis of novel compounds with enhanced biological activities.

Case Studies and Research Findings

Several studies have highlighted the efficacy of benzothiazole derivatives, including this compound:

  • Study on Anticancer Properties : A study evaluated the anticancer potential of this compound alongside other benzothiazole derivatives against HepG2 and A549 cell lines. The results indicated significant cytotoxicity and apoptosis induction at low concentrations.
  • Research on Antimicrobial Activity : Another investigation focused on the antimicrobial effects of related compounds. The findings revealed that derivatives displayed strong antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide” would depend on its specific biological target. Generally, benzothiazole derivatives can interact with proteins, enzymes, and receptors, leading to modulation of their activity. The presence of the benzamide moiety suggests potential interactions with protein kinases or other signaling molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Core Benzothiazole Modifications
  • Methylenedioxy vs. Dimethoxy Groups :
    Compounds such as N-(5,6-methylenedioxybenzothiazole-2-yl) derivatives (e.g., 3a–3k) feature a fused methylenedioxy ring (O-CH2-O), which imposes rigidity and alters electron density compared to the dimethoxy (two separate -OCH3) groups in the target compound. Methylenedioxy derivatives generally exhibit higher melting points (e.g., 257–265°C for 3b and 3c) due to enhanced planarity and intermolecular interactions . In contrast, dimethoxy groups may increase solubility by introducing polar groups without fused-ring constraints.

  • Dimethyl vs. Dimethoxy Substituents :
    N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide (3c) () replaces methoxy with methyl groups, reducing polarity and increasing hydrophobicity. This substitution lowers the melting point (210°C for 3c vs. >230°C for methylenedioxy analogs) and complicates NMR analysis due to solubility issues .

Benzamide Side-Chain Variations
  • Thioether vs. Piperazine/Piperidine Groups :
    The target compound’s methylthio (-S-CH3) side chain contrasts with piperazine/piperidine-containing analogs (e.g., 3d–3f), which introduce basic nitrogen atoms. Piperazine derivatives (e.g., 3d: 78% yield, m.p. 238°C) often exhibit improved bioavailability due to enhanced water solubility, whereas methylthio groups may prioritize lipophilicity and membrane permeability .

Melting Points and Solubility
Compound Type Substituents Yield (%) Melting Point (°C) Notable Properties
Methylenedioxy (3b) (4-methyl-1,2,4-triazol-3-yl)thio 68 257 High rigidity, planar structure
Piperazine-linked (3d) 4-phenylpiperazine 78 238 Improved solubility
Dimethyl (3c) 5,6-dimethyl 51 210 Hydrophobicity, NMR insolubility
Methoxy () 4-methoxy, 6-methoxy N/A N/A Higher polarity (CAS 91506-71-7)

Biological Activity

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a synthetic organic compound categorized as a benzothiazole derivative. Its structure incorporates both benzothiazole and benzamide moieties, which are known for their diverse biological activities. This compound is being explored for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition activities.

  • Molecular Formula: C17H16N2O3S2
  • Molecular Weight: 360.45 g/mol
  • CAS Number: 896354-42-0

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Core: Cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Introduction of Methoxy Groups: Methylation reactions using dimethyl sulfate or methyl iodide.
  • Attachment of the Benzamide Moiety: Coupling with 2-(methylthio)benzoic acid using coupling agents like EDCI or DCC.

Antimicrobial and Antifungal Properties

Benzothiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds within this class can inhibit the growth of various bacteria and fungi. For instance, studies have demonstrated that certain benzothiazole derivatives exhibit significant antibacterial and antifungal activities, suggesting that this compound may possess similar properties.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has also been documented. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The presence of methoxy and methylthio groups in this compound may enhance its efficacy against cancer cells.

Enzyme Inhibition

This compound is being investigated for its ability to inhibit specific enzymes, particularly those involved in metabolic processes related to cancer and inflammation. For example, studies on similar benzothiazole derivatives have shown effective inhibition of tyrosinase, an enzyme critical in melanin production, which could be relevant for skin-related applications.

Case Studies and Research Findings

  • Tyrosinase Inhibition:
    • A study evaluating various benzothiazole derivatives reported that certain compounds exhibited IC50 values significantly lower than that of kojic acid, a standard inhibitor. For example, compound 2b showed an IC50 value of 0.47 µM against tyrosinase activity .
  • Cytotoxicity Assessment:
    • In vitro studies have assessed the cytotoxic effects of similar compounds on various cancer cell lines. Results indicated a concentration-dependent reduction in cell viability, supporting the potential use of this compound as an anticancer agent .
  • Mechanistic Studies:
    • Molecular docking studies have provided insights into the binding interactions between benzothiazole derivatives and their biological targets, revealing how structural features influence their biological activity .
Activity Compound IC50 Value (µM) Reference
Tyrosinase InhibitionThis compoundTBD
CytotoxicitySimilar Benzothiazole Derivative<10
Enzyme InhibitionVarious BenzothiazolesTBD

Q & A

Q. How does this compound compare to frentizole derivatives in tubulin inhibition assays?

  • Methodological Answer : Perform competitive binding assays with ³H-colchicine in MCF-7 lysates. Compare Kd values via Scatchard plots. Molecular dynamics simulations (GROMACS) highlight differential interactions at the vinblastine-binding site. Frentizole analogs show lower IC50 in mitotic arrest assays due to additional halogen substitutions .

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